
Methyl 3-methoxyisoxazole-5-carboxylate
Overview
Description
Methyl 3-methoxyisoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methoxyisoxazole-5-carboxylate typically involves the cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of the desired isoxazole derivative . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methoxyisoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of strong bases or acids as catalysts.
Major Products Formed: The major products formed from these reactions include various substituted isoxazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-methoxyisoxazole-5-carboxylate has been explored for its potential in drug development due to its biological activity.
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. In vitro assays indicate its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a new antibiotic candidate .
- Immunosuppressive Effects : Research indicates that derivatives of this compound can modulate immune responses. For example, it has been shown to inhibit the proliferation of human peripheral blood mononuclear cells, indicating potential applications in treating autoimmune diseases .
Case Study: Antimicrobial Properties
Study Reference | Pathogen Tested | Result |
---|---|---|
E. coli | Inhibition of growth at concentrations above 50 µg/mL | |
S. aureus | Effective at 25 µg/mL |
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for synthesizing complex molecules and heterocycles.
- Synthesis of Novel Compounds : It is utilized in various synthetic routes to create derivatives with enhanced biological activities. For instance, modifications at the C-4 position have led to compounds with improved potency as allosteric modulators .
Table: Synthetic Routes
Reaction Type | Conditions | Yield |
---|---|---|
Nucleophilic Substitution | DMF, room temperature | 66% |
Oxidation | KMnO4, aqueous medium | 70% |
Agricultural Chemistry
This compound is also applied in agricultural chemistry as an intermediate for developing agrochemicals.
- Pesticide Formulation : Its structural properties enhance the efficacy of crop protection products against pests and diseases, making it valuable in agrochemical formulations .
Material Science
In material science, this compound contributes to the development of novel materials with improved properties.
- Polymer Development : this compound is used in synthesizing polymers that exhibit enhanced durability and resistance to environmental factors .
Analytical Chemistry
This compound serves as a standard in analytical methods, aiding in the quantification of similar compounds in complex mixtures.
Mechanism of Action
The mechanism of action of methyl 3-methoxyisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating inflammatory and oxidative stress pathways .
Comparison with Similar Compounds
- Methyl 5-methylisoxazole-3-carboxylate
- 3-methoxy-isoxazole-5-carboxylic acid
- Methyl 4-amino-3-methoxyisoxazole-5-carboxylate
Comparison: Methyl 3-methoxyisoxazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Biological Activity
Methyl 3-methoxyisoxazole-5-carboxylate (MMIC) is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of MMIC, supported by relevant data tables and case studies.
1. Synthesis of this compound
MMIC can be synthesized through various methods involving isoxazole derivatives. A common synthetic route involves the reaction of 3-methoxyisoxazole with carboxylic acids or their derivatives under acidic conditions. The synthesis typically yields a high purity product, characterized by techniques such as NMR and mass spectrometry.
2. Pharmacological Properties
MMIC exhibits a range of biological activities, including:
- Anticancer Activity : Research indicates that MMIC can inhibit the proliferation of various cancer cell lines. For instance, in vitro studies have demonstrated its ability to suppress phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs) .
- Immunosuppressive Effects : MMIC has shown potential as an immunosuppressive agent. In studies involving human whole blood cell cultures, it inhibited lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production, suggesting its role in modulating immune responses .
- Pro-apoptotic Activity : The compound has been linked to increased expression of pro-apoptotic markers such as caspases and Fas in Jurkat cells, indicating its potential in cancer therapy through apoptosis induction .
Table 1: Summary of Biological Activities of this compound
The biological activity of MMIC is thought to be mediated through several mechanisms:
- Inhibition of Cytokine Production : By suppressing TNF-α production, MMIC may reduce inflammation and modulate immune responses.
- Induction of Apoptosis : The upregulation of apoptotic markers suggests that MMIC may activate intrinsic apoptotic pathways, potentially making it a candidate for cancer treatment.
5. Future Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Studies : Evaluating the therapeutic efficacy and safety profile of MMIC in animal models.
- Structure-Activity Relationship (SAR) : Investigating modifications to the isoxazole structure that could enhance its biological activity or reduce toxicity.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 3-methoxyisoxazole-5-carboxylate, and how can reaction parameters be systematically evaluated?
The compound is commonly synthesized via a one-pot method involving alcoholysis of 3-phenyl-isoxazole-5-carbonyl chloride in dichloromethane under reflux . Key parameters to optimize include:
- Solvent choice : Polar aprotic solvents (e.g., DCM) improve reaction homogeneity.
- Catalyst selection : Acidic or basic catalysts (e.g., NaOMe) can enhance esterification efficiency.
- Temperature control : Reflux conditions (~40–50°C) balance reaction rate and byproduct formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields >95% purity. Validate intermediates via TLC and NMR .
Q. How is the molecular structure of this compound confirmed experimentally?
X-ray crystallography is the gold standard. Key steps include:
- Crystal growth : Use slow evaporation of a saturated solution in ethanol or acetone.
- Data collection : Employ Mo Kα radiation (λ = 0.71075 Å) with a Rigaku XtaLAB P200 diffractometer .
- Refinement : SHELXL-2013 refines anisotropic displacement parameters and hydrogen positions via a riding model .
- Validation : ORTEP-3 generates thermal ellipsoid plots to visualize bond lengths/angles and assess structural accuracy .
Q. What safety protocols are critical when handling this compound in the laboratory?
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols.
- Waste disposal : Segregate organic waste and engage certified biohazard disposal services .
- Emergency response : For spills, neutralize with inert absorbents (e.g., vermiculite) and evacuate the area .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered atoms) be resolved during structural refinement?
- Disorder modeling : Split atomic positions using PART commands in SHELXL and refine occupancy factors iteratively .
- Restraints : Apply SIMU/DELU restraints to suppress unrealistic thermal motion.
- Validation tools : Use PLATON to check for missed symmetry (e.g., twinning) and ADDSYM to identify higher-symmetry space groups .
- Data weighting : Adjust weighting schemes in SHELXL to minimize R-factor disparities between high/low-angle reflections .
Q. What experimental designs are suitable for evaluating the pharmacological activity of this compound derivatives?
- Enzyme inhibition assays : Target MAPK pathways using kinase activity assays (e.g., ADP-Glo™) with IC50 determination .
- Cellular cytotoxicity : Test derivatives against cancer cell lines (e.g., MCF-7) via MTT assays, correlating structure-activity relationships (SAR) with substituent effects (e.g., methoxy vs. hydroxyl groups) .
- In silico docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2), guiding synthetic modifications .
Q. How can alternative synthesis routes improve yield and scalability?
- Chlorination optimization : Replace PCl5 with SOCl2 for safer, higher-yielding acyl chloride intermediates .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) and enhance regioselectivity .
- Flow chemistry : Continuous flow systems minimize side reactions (e.g., dimerization) and enable gram-scale production .
Q. What advanced spectroscopic techniques resolve ambiguities in characterizing isoxazole derivatives?
- 2D NMR (HSQC, HMBC) : Assign quaternary carbons and confirm methoxy/ester group connectivity .
- High-resolution MS : Use ESI-TOF to distinguish between isobaric ions (e.g., [M+H]+ vs. [M+Na]+) .
- Vibrational spectroscopy : Compare experimental IR bands (e.g., C=O stretch at ~1720 cm⁻¹) with DFT-calculated spectra to validate tautomeric forms .
Properties
IUPAC Name |
methyl 3-methoxy-1,2-oxazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-9-5-3-4(11-7-5)6(8)10-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNGFFJMESBABV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216864 | |
Record name | 5-Isoxazolecarboxylic acid, 3-methoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601216864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16880-11-8 | |
Record name | 5-Isoxazolecarboxylic acid, 3-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16880-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Isoxazolecarboxylic acid, 3-methoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601216864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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